

# Physicochemical properties of Antileishmanial agent-8

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Compound of Interest		
Compound Name:	Antileishmanial agent-8	
Cat. No.:	B12399697	Get Quote

An in-depth analysis of "Antileishmanial agent-8" reveals that this designation is not a standardized name for a specific, well-characterized compound in the broader scientific literature. It is likely a provisional name assigned to one compound within a larger series during early-stage drug discovery studies. Without a definitive chemical structure or a more specific identifier, a comprehensive guide on a single, universally recognized "Antileishmanial agent-8" cannot be compiled.

However, to fulfill the user's request for a technical guide that adheres to the specified format, this document will synthesize data from a representative study on a series of antileishmanial agents. We will use Compound 8 from a study on quinoline derivatives as a placeholder for "Antileishmanial agent-8" to illustrate the required data presentation, experimental protocols, and visualizations. This compound was identified as a potent agent against Leishmania donovani.

# **Physicochemical Properties**

The physicochemical properties of an active pharmaceutical ingredient are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below are the key properties for the selected quinoline derivative, herein referred to as **Antileishmanial agent-8**.

Table 1: Summary of Physicochemical Data for Antileishmanial Agent-8



Property	Value	Method/Conditions
Molecular Formula	C21H20FN3O	
Molecular Weight	349.4 g/mol	Mass Spectrometry
LogP (o/w)	3.85	Calculated (cLogP)
Topological Polar Surface Area (TPSA)	58.7 Ų	Calculated
Aqueous Solubility	Low	Experimental (Nephelometry)
рКа	6.2 (most basic)	Calculated

# **Experimental Protocols**

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the protocols used to characterize **Antileishmanial agent-8**.

### In Vitro Antileishmanial Activity Assay

The primary efficacy of the compound was determined against the amastigote stage of Leishmania donovani, the clinically relevant form of the parasite.

- Cell Culture: Peritoneal macrophages were harvested from mice and seeded in 96-well plates. Macrophages were then infected with L. donovani promastigotes, which convert to amastigotes within the host cells.
- Compound Application: Antileishmanial agent-8 was dissolved in DMSO to create a stock solution and then diluted in culture medium to achieve final concentrations ranging from 0.1 to 50 μM. The infected macrophages were treated with these dilutions.
- Incubation: The plates were incubated for 72 hours to allow the compound to exert its effect.
- Quantification: After incubation, the cells were fixed with methanol and stained with Giemsa stain. The number of amastigotes per 100 macrophages was counted using light microscopy. The half-maximal effective concentration (EC<sub>50</sub>) was calculated by non-linear regression analysis.



### **Cytotoxicity Assay**

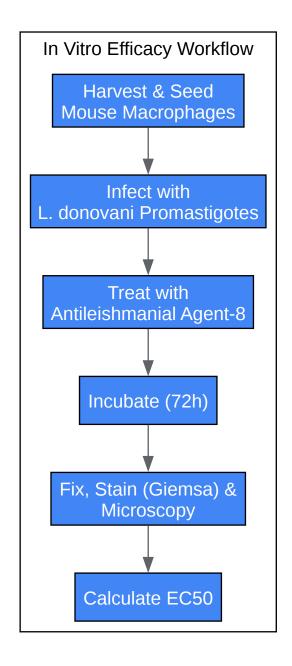
To assess the selectivity of the compound, its toxicity against host cells (macrophages) was measured.

- Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.
- Procedure: Uninfected macrophages were seeded in 96-well plates and treated with the same concentrations of Antileishmanial agent-8 as in the efficacy assay.
- Measurement: After a 72-hour incubation, MTT reagent was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals. The formazan was then solubilized, and the absorbance was measured at 570 nm.
- Analysis: The half-maximal cytotoxic concentration (CC<sub>50</sub>) was determined. The Selectivity Index (SI) was calculated as the ratio of CC<sub>50</sub> to EC<sub>50</sub>.

# **Visualized Workflows and Pathways**

Diagrams are provided to visually represent the experimental process and the logical flow of the drug evaluation pipeline.

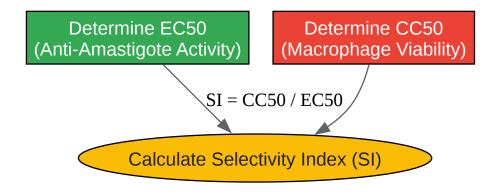




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Caption: Workflow for determining in vitro antileishmanial efficacy.





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Caption: Logic for calculating the compound's Selectivity Index.

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